2,2'-Bipyridine, 6-ethyl-

Organometallic Chemistry Stereoselective Synthesis Platinum Complexes

2,2'-Bipyridine, 6-ethyl- (CAS 63005-75-4) is a 6-alkyl-substituted derivative of the classic bidentate nitrogen-donor ligand 2,2'-bipyridine. The ethyl group at the 6-position introduces moderate steric bulk while retaining the essential chelating properties of the bipyridine core.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 63005-75-4
Cat. No. B15447686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine, 6-ethyl-
CAS63005-75-4
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C12H12N2/c1-2-10-6-5-8-12(14-10)11-7-3-4-9-13-11/h3-9H,2H2,1H3
InChIKeyVORDUGBUEZWJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2,2'-Bipyridine (CAS 63005-75-4): A 6-Substituted Bipyridine Ligand for Coordination Chemistry and Catalysis


2,2'-Bipyridine, 6-ethyl- (CAS 63005-75-4) is a 6-alkyl-substituted derivative of the classic bidentate nitrogen-donor ligand 2,2'-bipyridine [1]. The ethyl group at the 6-position introduces moderate steric bulk while retaining the essential chelating properties of the bipyridine core [2]. This substitution pattern enables selective metal coordination and has been exploited in platinum(II) rollover cyclometalation [3], copper(I)-based light-emitting electrochemical cells [4], and ruthenium-catalyzed oxidation reactions [5].

Why 6-Ethyl-2,2'-Bipyridine Cannot Be Replaced by Unsubstituted or Differently Substituted 2,2'-Bipyridines


The 6-ethyl substituent on 2,2'-bipyridine is not merely a decorative alkyl chain; it actively modulates both steric and electronic properties of the ligand in ways that unsubstituted 2,2'-bipyridine or other 6-substituted analogs (e.g., 6-methyl, 6-methoxy) cannot replicate [1]. In platinum(II) complexes, the ethyl group enables stereoselective formation of a single isomer via a specific hydrogen-bonding interaction with the chloride ligand (bond length 2.28 Å), a feature absent in the unsubstituted analog [2]. In copper(I) complexes, the ethyl group induces a specific conformational preference in the solid state and contributes to thermally activated delayed fluorescence (TADF), which is not observed with unsubstituted 2,2'-bipyridine [3]. Furthermore, in rollover cyclometalation reactions, 6-ethyl-2,2'-bipyridine and 6-methoxy-2,2'-bipyridine—despite having similar steric hindrance—exhibit divergent reactivity pathways due to their distinct electronic properties [4]. These context-specific behaviors mean that substituting this compound with a generic bipyridine derivative will fundamentally alter the coordination chemistry, photophysical output, or catalytic outcome of the system.

Quantitative Differentiation of 6-Ethyl-2,2'-Bipyridine (CAS 63005-75-4) Against Closest Analogs


Stereoselective Isomer Formation in Platinum(II) Methyl Complexes via C-H···Cl Hydrogen Bonding

In platinum(II) methyl complexes, 6-ethyl-2,2'-bipyridine (HL3) directs stereoselective formation of a single isomer with the ethyl group cis to the chloride ligand. This selectivity is driven by a hydrogen bond between the α-CH2 of the ethyl substituent and the chloride ligand, with a crystallographically determined H···Cl distance of 2.28 Å [1]. In contrast, the unsubstituted 2,2'-bipyridine (HL1) lacks this interaction and does not exhibit the same stereocontrol [1].

Organometallic Chemistry Stereoselective Synthesis Platinum Complexes

Induction of Thermally Activated Delayed Fluorescence (TADF) in Copper(I) Complexes

In [Cu(BIPHEP)(N^N)][PF6] complexes, the compound with N^N = 6-ethyl-2,2'-bipyridine (6-Etbpy) exhibits thermally activated delayed fluorescence (TADF) upon cooling to 77 K, with excited state lifetimes increasing to up to 53 μs [1]. In contrast, the complex with unsubstituted 2,2'-bipyridine (bpy) does not show TADF under the same conditions [1].

Photophysics Copper(I) Complexes TADF OLED Materials

Crystallographic Conformational Preference in Copper(I) Complexes

In the solid state, the N^N domain of [Cu(POP)(Etbpy)][PF6] adopts a specific orientation that is similar to that observed for the 6-methyl analog but rotated ∼180° relative to the 6-phenyl analog [1]. This conformational preference is a direct consequence of the ethyl substituent's steric and electronic profile.

Coordination Chemistry X-ray Crystallography Copper(I) Complexes

UV-Vis Absorption Properties in Copper(I) Complexes

The [Cu(POP)(Etbpy)][PF6] complex exhibits a metal-to-ligand charge transfer (MLCT) absorption band at 381 nm (ε = 3300 M⁻¹ cm⁻¹) [1]. This is slightly red-shifted compared to the analogous [Cu(POP)(Mebpy)][PF6] complex, which has an MLCT band at 378 nm [1]. The ethyl substituent thus provides a marginally lower-energy MLCT transition than the methyl analog.

UV-Vis Spectroscopy Copper(I) Complexes MLCT Transitions

Optimal Application Scenarios for 6-Ethyl-2,2'-Bipyridine (CAS 63005-75-4)


Stereoselective Synthesis of Single-Isomer Platinum(II) Complexes

Researchers synthesizing platinum(II) methyl complexes can utilize 6-ethyl-2,2'-bipyridine to achieve stereoselective formation of a single isomer, as demonstrated by the exclusive formation of the isomer with the ethyl group cis to chloride. This is driven by a specific C-H···Cl hydrogen bond (2.28 Å) that is absent in unsubstituted 2,2'-bipyridine [1]. This scenario is particularly relevant for organometallic chemists developing catalysts or precursors where isomer purity is critical for reactivity and mechanistic studies.

Development of TADF-Enabled Copper(I) Emitters for OLEDs/LECs

Materials scientists aiming to fabricate light-emitting electrochemical cells (LECs) or organic light-emitting diodes (OLEDs) based on copper(I) complexes can employ 6-ethyl-2,2'-bipyridine as the N^N ligand to induce thermally activated delayed fluorescence (TADF). In [Cu(BIPHEP)(6-Etbpy)][PF6], TADF is observed with excited state lifetimes up to 53 μs at 77 K, a property not observed with unsubstituted 2,2'-bipyridine [2]. This makes the ligand a candidate for achieving high-efficiency emission in earth-abundant metal-based devices.

Crystal Engineering and Solid-State Materials Design

For solid-state chemists and crystallographers, 6-ethyl-2,2'-bipyridine imparts a specific conformational preference in copper(I) complexes that is distinct from other 6-substituted analogs. In [Cu(POP)(Etbpy)][PF6], the N^N ligand adopts an orientation similar to the 6-methyl derivative but rotated ∼180° relative to the 6-phenyl derivative [3]. This predictable conformational behavior can be exploited in the design of crystalline materials with tailored packing, stability, and intermolecular interaction profiles.

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